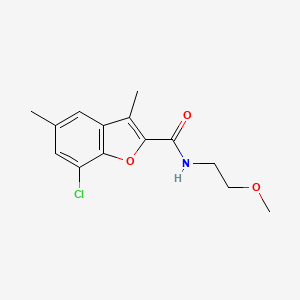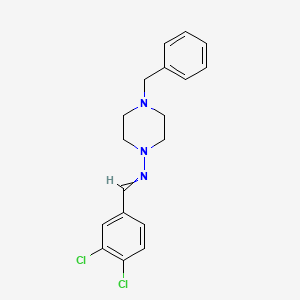
7-chloro-N-(2-methoxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 7-chloro-N-(2-methoxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide involves various chemical reactions and methodologies. Practical methods for synthesizing benzofuran derivatives and related compounds have been developed, demonstrating the versatility and complexity of organic synthesis techniques. For example, a practical synthesis method for an orally active CCR5 antagonist highlights the process of esterification followed by intramolecular and intermolecular reactions, showcasing the intricate steps involved in synthesizing complex molecules (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including 7-chloro-N-(2-methoxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, is characterized by the presence of a benzofuran moiety, which significantly influences their chemical behavior and reactivity. Structural analyses, such as X-ray diffraction, provide insights into the compound's conformation, bond lengths, angles, and overall geometry, which are essential for understanding its chemical properties and potential interactions (Yan & Liu, 2007).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including acylation, methylation, and cyclization, which modify their chemical structure and enhance their potential applications. The reactivity of these compounds towards different reagents and conditions elucidates their chemical behavior and the possibility of generating a wide range of derivatives with diverse biological activities. For instance, the synthesis of novel benzodifuranyl and related compounds involves multiple steps of chemical reactions, demonstrating the compounds' versatility in chemical synthesis and their potential as pharmacological agents (Abu‐Hashem et al., 2020).
Physical Properties Analysis
The physical properties of 7-chloro-N-(2-methoxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide, such as melting point, boiling point, solubility, and crystal structure, are crucial for its characterization and application in different fields. These properties are influenced by the compound's molecular structure and dictate its behavior in various environments and conditions.
Chemical Properties Analysis
The chemical properties of benzofuran derivatives, including reactivity, stability, and interactions with biological targets, are key to their potential applications in pharmaceuticals and materials science. Studies on the neuroprotective and antioxidant effects of benzofuran-2-carboxamide derivatives demonstrate the chemical properties' impact on biological activity, offering insights into the therapeutic potential of these compounds (Cho et al., 2015).
properties
IUPAC Name |
7-chloro-N-(2-methoxyethyl)-3,5-dimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-8-6-10-9(2)12(14(17)16-4-5-18-3)19-13(10)11(15)7-8/h6-7H,4-5H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMPLMKWBRNQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1,4-diazepan-6-ol](/img/structure/B5664305.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]acetamide](/img/structure/B5664310.png)
![1,1',3',5'-tetramethyl-5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664315.png)

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B5664320.png)
![5-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5664326.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5664343.png)
![4-[(4-methyl-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5664348.png)
![9-[(3-fluorophenoxy)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5664362.png)
![9-(2-ethylisonicotinoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5664365.png)
![(3S*,4R*)-1-[(2,4-dimethylpyrimidin-5-yl)carbonyl]-4-methylpiperidine-3,4-diol](/img/structure/B5664372.png)
![3-(7-methylimidazo[2,1-b][1,3]benzothiazol-2-yl)-2H-chromen-2-one](/img/structure/B5664393.png)
![2-{[(2,3-dihydro-1H-inden-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5664394.png)
![2-(1,3-thiazol-2-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5664402.png)